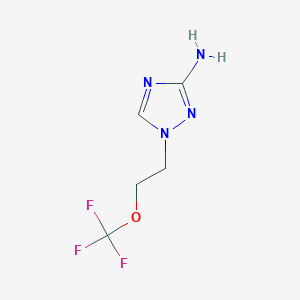

1-(2-(Trifluoromethoxy)ethyl)-1h-1,2,4-triazol-3-amine

Description

Properties

Molecular Formula |

C5H7F3N4O |

|---|---|

Molecular Weight |

196.13 g/mol |

IUPAC Name |

1-[2-(trifluoromethoxy)ethyl]-1,2,4-triazol-3-amine |

InChI |

InChI=1S/C5H7F3N4O/c6-5(7,8)13-2-1-12-3-10-4(9)11-12/h3H,1-2H2,(H2,9,11) |

InChI Key |

ZVYATCPVQPRIFJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=NN1CCOC(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Direct Alkylation of 1H-1,2,4-triazol-3-amine with 2-(Trifluoromethoxy)ethyl Halides

One straightforward approach involves the nucleophilic substitution of 1H-1,2,4-triazol-3-amine at the N1 position by an alkyl halide bearing the 2-(trifluoromethoxy)ethyl group. This method typically employs:

- Starting materials: 1H-1,2,4-triazol-3-amine and 2-(trifluoromethoxy)ethyl bromide or chloride.

- Reaction conditions: Basic medium (such as potassium carbonate or sodium hydride) in polar aprotic solvents like DMF or acetonitrile.

- Outcome: Formation of the N1-substituted triazole via SN2 displacement.

This method benefits from operational simplicity and direct access to the target compound. However, the availability and cost of 2-(trifluoromethoxy)ethyl halides can be limiting factors.

Multi-Component Metal-Free Annulation Using Trifluoroacetimidoyl Chloride, Hydrazine Hydrate, and Benzene-1,3,5-triyl Triformate

A more recent and innovative synthetic route involves a multi-component metal-free annulation reaction, as reported in advanced heterocyclic synthesis literature:

-

- Trifluoroacetimidoyl chloride (as a trifluoromethyl source),

- Hydrazine hydrate,

- Benzene-1,3,5-triyl triformate (TFBen) as a carbonyl surrogate.

-

- Acidic additive such as trifluoroacetic acid (TFA),

- Toluene solvent,

- Heating at 100°C for 12 hours.

-

- Formation of trifluoroacetimidohydrazide intermediate by reaction of trifluoroacetimidoyl chloride with hydrazine hydrate.

- Reaction with TFBen to introduce a formyl group, followed by intramolecular cyclization.

- Acid-promoted dehydration yields the trifluoromethyl-substituted 1,2,4-triazole.

-

- Metal-free conditions,

- Use of readily available starting materials,

- High efficiency and scalability,

- Broad substrate scope.

Yield example: Approximately 50-53% isolated yield under optimized conditions.

This method is particularly notable for constructing trifluoromethyl-1,2,4-triazole cores but can be adapted for trifluoromethoxy substitution with appropriate precursors or post-functionalization steps.

Condensation and Cyclization of Aminoguanidine Bicarbonate with Appropriate Carboxylic Acid Derivatives

Another classical synthetic strategy involves:

- Step 1: Condensation of aminoguanidine bicarbonate with a carboxylic acid derivative bearing the 2-(trifluoromethoxy)ethyl moiety.

- Step 2: Cyclization under reflux conditions in toluene with a Dean-Stark apparatus to remove water.

- Step 3: Isolation of 3-amino-1H-1,2,4-triazole intermediates in high yields (91-99%).

- Step 4: Further functionalization if necessary.

This method is well-documented for preparing 3-amino-1H-1,2,4-triazoles and can be tailored to introduce the trifluoromethoxyethyl substituent by selecting the appropriate acid derivative.

Ether Formation via Nucleophilic Substitution Using Phenolic Precursors and Fluoroalkylating Agents

In related synthetic routes for trifluoromethoxy-containing triazoles, ether linkages are introduced by:

- Reacting phenolic compounds with fluoroalkylating agents such as 2,2-difluoroethanol derivatives in the presence of triphenylphosphine, diethyl azodiformate (DEAD), and tetrahydrofuran (THF).

- Using catalytic amounts of 18-crown-6 ether to enhance reaction rates and yields.

- Performing reactions under nitrogen atmosphere at mild temperatures (5-50°C).

Though this method is described for difluoroethoxy groups, it provides a conceptual framework for synthesizing trifluoromethoxyethyl ethers that can be incorporated into triazole scaffolds.

Comparative Data Table of Preparation Methods

| Method No. | Synthetic Route Description | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| 1 | Direct N1-alkylation of 1H-1,2,4-triazol-3-amine | 1H-1,2,4-triazol-3-amine, 2-(trifluoromethoxy)ethyl halide | Base, DMF or MeCN, RT to reflux | Moderate | Simple, direct synthesis | Requires specialized alkyl halide |

| 2 | Multi-component metal-free annulation | Trifluoroacetimidoyl chloride, hydrazine hydrate, TFBen, TFA | Toluene, 100°C, 12 h | ~50-53 | Metal-free, scalable, broad scope | Moderate yield, multi-step process |

| 3 | Condensation and cyclization of aminoguanidine bicarbonate | Aminoguanidine bicarbonate, carboxylic acid derivative | Toluene reflux, Dean-Stark | 91-99 | High yield, well-established procedure | Requires suitable acid derivative |

| 4 | Ether formation via nucleophilic substitution | Phenolic compound, fluoroalkylating agent, PPh3, DEAD, 18-crown-6 | THF, 5-50°C, N2 atmosphere | Variable | Enhances fluoroalkoxy introduction | More complex setup and reagents |

Detailed Research Findings and Notes

The multi-component metal-free annulation method (Method 2) represents a significant advancement in the synthesis of trifluoromethyl-1,2,4-triazoles, offering a metal-free and scalable approach with moderate yields. It involves a carefully optimized reaction with trifluoroacetimidoyl chloride and hydrazine hydrate in the presence of benzene-1,3,5-triyl triformate as a CO surrogate, with trifluoroacetic acid enhancing the dehydration step to form the triazole ring.

The direct alkylation approach (Method 1) is conceptually straightforward but depends heavily on the availability of 2-(trifluoromethoxy)ethyl halides, which may be costly or require separate synthesis.

The condensation and cyclization method (Method 3) is a classical route to 3-amino-1,2,4-triazoles, which can be adapted for the target compound by selecting appropriate carboxylic acids bearing the trifluoromethoxyethyl group. This method yields high purity intermediates that can be further functionalized.

Ether formation strategies (Method 4) involving triphenylphosphine and DEAD provide a means to introduce fluoroalkoxy groups under mild conditions and may be applied in the synthesis of trifluoromethoxyethyl-substituted triazoles, though this is more indirect and complex.

Chemical Reactions Analysis

1-(2-(Trifluoromethoxy)ethyl)-1h-1,2,4-triazol-3-amine undergoes various types of chemical reactions, including nucleophilic substitution and oxidation. Common reagents used in these reactions include N-bromosuccinimide (NBS) and other halogenating agents . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(2-(Trifluoromethoxy)ethyl)-1H-1,2,4-triazol-3-amine is a novel compound belonging to the class of 1,2,4-triazoles, characterized by the presence of a trifluoromethoxy group and an ethyl chain. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and have gained significant attention due to their diverse biological activities and potential applications in pharmaceuticals and agrochemicals. The unique aspect of this compound lies in its combination of a trifluoromethoxy group with an ethyl chain at position two of the triazole ring, which may confer distinct electronic properties and biological activities not present in other similar compounds.

Synthesis

The synthesis of this compound can be achieved through various methods.

Applications

The applications of this compound span various fields. Interaction studies involving this compound would typically focus on its binding affinity to specific biological targets. Such studies could include:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-Trifluoromethyl-1H-1,2,4-triazole | 5-Trifluoromethyl-1H-1,2,4-triazole | Known for its antifungal properties; lacks ethyl substitution. |

| 3-Amino-5-trifluoromethyl-1H-1,2,4-triazole | 3-Amino-5-trifluoromethyl | Contains an amino group that enhances solubility; used in medicinal chemistry. |

| 4-Amino-3-(trifluoromethyl)-1H-1,2,4-triazole | 4-Amino | Exhibits potent antibacterial activity; different substitution pattern compared to our compound. |

Mechanism of Action

The mechanism of action of 1-(2-(Trifluoromethoxy)ethyl)-1h-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, allowing it to effectively interact with its targets . The exact molecular targets and pathways involved can vary depending on the specific application of the compound .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares structural features and physicochemical properties of analogous 1,2,4-triazol-3-amine derivatives:

*Estimated using fragment-based methods; trifluoromethoxy increases lipophilicity vs. ethoxy.

†Alkyl chains (e.g., ethylhexyl) significantly raise logP.

‡Ethoxy groups are less lipophilic than trifluoromethoxy.

§Aromatic substituents balance polarity and lipophilicity.

¶Aromatic rings enhance planarity and target binding.

Stability and Toxicity

- Toxicity : Fluorinated compounds may exhibit unique toxicity profiles; for example, benzyl-fluorine analogs show moderate cytotoxicity (IC50: ~10–50 μM in cancer cells) .

Biological Activity

1-(2-(Trifluoromethoxy)ethyl)-1H-1,2,4-triazol-3-amine is a compound belonging to the triazole family, which has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula . The trifluoromethoxy group is significant in enhancing the compound's biological properties.

Triazoles are known for their ability to inhibit various biological pathways. The primary mechanism of action for this compound appears to involve:

- Inhibition of Enzyme Activity : Triazole derivatives often act as enzyme inhibitors. For instance, studies have shown that triazoles can inhibit enzymes involved in fungal cell wall synthesis and mammalian metabolic pathways.

- Antimicrobial Activity : Triazoles are widely recognized for their antifungal properties. The presence of the trifluoromethoxy group may enhance this activity by increasing lipophilicity and bioavailability.

Biological Activity Overview

Antifungal Activity

A study investigating the antifungal properties of triazole derivatives highlighted that compounds similar to this compound exhibited significant activity against Candida species. The mechanism was primarily attributed to the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.

Antimicrobial Properties

Research has demonstrated that triazole compounds can exhibit broad-spectrum antimicrobial activity. In vitro studies showed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections.

Anticonvulsant Potential

In a recent study focusing on the anticonvulsant effects of triazole derivatives, it was found that certain compounds demonstrated notable protective effects in seizure models. While specific data on this compound were limited, its structural similarities suggest it may possess similar properties.

Q & A

Q. What are the optimal synthetic routes for 1-(2-(Trifluoromethoxy)ethyl)-1H-1,2,4-triazol-3-amine?

Answer: Synthesis typically involves multi-step reactions, starting with cyclocondensation of precursors like amidines or hydrazines with nitriles. Key steps include:

- Step 1: Alkylation of a triazole precursor with 2-(trifluoromethoxy)ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .

- Step 2: Amine functionalization via nucleophilic substitution or reductive amination, ensuring pH control (6–7) to avoid side reactions .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Q. How can researchers confirm the molecular structure of this compound?

Answer:

- Spectroscopy:

- ¹H/¹³C NMR: Identify peaks for the trifluoromethoxyethyl group (δ ~4.5 ppm for -OCH₂CF₃) and triazole protons (δ ~7.8–8.2 ppm) .

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ matching the theoretical mass (C₆H₁₀F₃N₄O: calc. 219.08) .

- X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for single-crystal analysis to resolve bond lengths/angles, especially for the triazole and trifluoromethoxyethyl moieties .

Q. What preliminary assays are recommended to screen biological activity?

Answer:

- In vitro enzyme inhibition: Test against kinases or cytochrome P450 isoforms at 1–100 µM concentrations using fluorescence/colorimetric assays .

- Antimicrobial screening: Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity: MTT assay on human cell lines (e.g., HEK293) to assess IC₅₀ values .

Advanced Research Questions

Q. How does the trifluoromethoxyethyl group influence physicochemical properties and bioactivity?

Answer:

- Lipophilicity: The -OCH₂CF₃ group increases logP (measured via HPLC), enhancing membrane permeability .

- Metabolic Stability: Fluorine atoms reduce oxidative metabolism (tested via liver microsomal assays), prolonging half-life .

- Bioactivity: The electron-withdrawing trifluoromethoxy group may enhance binding to hydrophobic enzyme pockets (e.g., via π–π stacking with aromatic residues) .

Q. How can computational modeling predict binding modes with biological targets?

Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger to model interactions with proteins (e.g., kinases). Focus on hydrogen bonding between the triazole amine and catalytic lysine/aspartate residues .

- MD Simulations: Run 100-ns simulations (AMBER/CHARMM) to assess stability of the trifluoromethoxyethyl group in binding pockets .

- QSAR Analysis: Corrogate substituent effects (e.g., -OCH₂CF₃ vs. -CH₂CF₃) on IC₅₀ values using descriptors like Hammett σ .

Q. How to resolve contradictions in biological activity data across assays?

Answer:

- Assay Optimization: Validate protocols using positive controls (e.g., staurosporine for kinase inhibition) to rule out false negatives .

- Metabolite Profiling: Use LC-MS to identify degradation products (e.g., hydrolysis of the trifluoromethoxy group) that may interfere with activity .

- Target Selectivity Screening: Test against related enzymes (e.g., PKA vs. PKC isoforms) to confirm specificity .

Q. What strategies improve stability under experimental conditions?

Answer:

- pH Stability: Perform kinetic studies in buffers (pH 3–9) to identify degradation hotspots (e.g., triazole ring protonation at pH <4) .

- Light/Temperature Sensitivity: Store lyophilized samples at -20°C in amber vials; avoid DMSO stock solutions >1 month .

- Formulation: Use cyclodextrin encapsulation to enhance aqueous solubility and reduce aggregation .

Methodological Tables

Q. Table 1: Key Physicochemical Properties

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 219.08 g/mol (HRMS) | |

| logP | 1.8 ± 0.2 (HPLC) | |

| Aqueous Solubility | 0.5 mg/mL (pH 7.4, shake-flask) | |

| Melting Point | 142–144°C (DSC) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.